

Comprehensive Technical Guide on 3-Hydroxy- β -Homotyrosinol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl
CAS No.:	1159826-49-9; 683220-64-6
Cat. No.:	B2820360

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Executive Summary

3-Hydroxy- β -homotyrosinol is a highly specialized, non-canonical chiral building block. Structurally, it is a hybrid derivative that merges the 3,4-dihydroxyphenyl moiety of [1]—a critical amino acid found in echinocandin-class antifungals like pneumocandin B0—with a β -amino alcohol backbone. The reduction of the carboxylic acid to an alcohol (-ol) prevents unwanted proteolytic cleavage, making it an ideal transition-state isostere for peptidomimetic drug design and semi-synthetic antifungal development.

This whitepaper provides an in-depth analysis of its chemical properties, palladium-catalyzed synthetic methodologies, biological significance, and the bioprocessing techniques used to isolate its natural precursors.

Chemical Identity & Structural Data

The structural uniqueness of 3-hydroxy- β -homotyrosinol lies in its extended carbon backbone (homo-), the placement of the amine group (β -position), and the fully reduced C-terminus (alcohol). This configuration provides enhanced hydrogen-bonding capabilities while resisting enzymatic degradation.

Table 1: Physicochemical Properties of 3-Hydroxyhomotyrosine Derivatives

Property	3-Hydroxyhomotyrosine (Precursor)	3-Hydroxy- β -Homotyrosinol (Derivative)
IUPAC Nomenclature	(2S,3R)-2-amino-3-hydroxy-4-(3,4-dihydroxyphenyl)butanoic acid	4-(3,4-dihydroxyphenyl)-3-aminobutan-1-ol
Molecular Formula	C ₁₀ H ₁₃ NO ₅	C ₁₀ H ₁₅ NO ₃
Molecular Weight	227.21 g/mol	197.23 g/mol
Key Functional Groups	Catechol, α -amine, carboxylic acid	Catechol, β -amine, primary alcohol
H-Bond Donors / Acceptors	4 / 6	4 / 4
Primary Application	Natural lipopeptide biosynthesis	Protease inhibitors, synthetic isosteres

Synthetic Methodologies: The Heck Coupling Paradigm

Synthesizing β -amino alcohol derivatives with complex aryl substituents traditionally requires multi-step asymmetric aldol reactions. However, a highly efficient alternative is the palladium-catalyzed Mizoroki-Heck coupling of vinylglycinol derivatives with aryl iodides, pioneered by [2].

Protocol 1: Palladium-Catalyzed Synthesis of Homotyrosinol Derivatives

This protocol utilizes a "ligandless" palladium system to construct the β -homotyrosinol backbone.

Step 1: Reagent Preparation & Degassing Purge 35 mL of N,N-Dimethylformamide (DMF) with argon for 15 minutes. **Causality:** Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

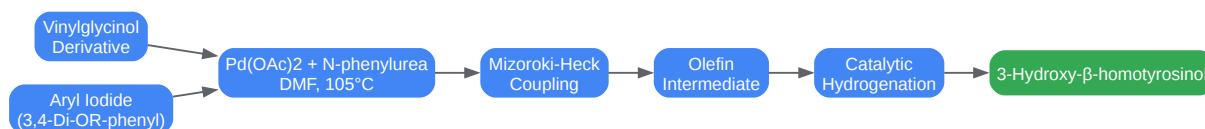
Step 2: Mixture Assembly To the degassed DMF, add the protected aryl iodide (e.g., 4-iodo-1,2-phenylene diacetate for the 3-hydroxy derivative) (14.9 mmol), the vinylglycinol derivative (12.4 mmol), and suspended K_2CO_3 (14.9 mmol).

Step 3: Catalyst Initiation Introduce $Pd(OAc)_2$ (5 mol%) and N-phenylurea (10 mol%).

Causality: Bulky phosphine ligands often hinder the coupling of sterically demanding amino acid substrates. N-phenylurea acts as an inexpensive, highly effective stabilizer that coordinates the Pd(0) intermediate, preventing it from agglomerating into inactive "palladium black" precipitates.

Step 4: Reaction Execution & Self-Validation Heat the mixture to 105 °C under continuous stirring. **Validation Checkpoint:** Monitor the reaction visually and via TLC (Hexane/EtOAc 7:3). The solution should remain a clear, dark amber. The sudden appearance of a black precipitate indicates ligand failure. Complete consumption of the aryl iodide under UV (254 nm) typically occurs within 2 hours.

Step 5: Isolation & Reduction Purify the resulting olefin via silica gel chromatography. Subject the intermediate to catalytic hydrogenation (H_2 , 10% Pd/C in methanol) to reduce the double bond, yielding the saturated 3-hydroxy- β -homotyrosinol derivative.



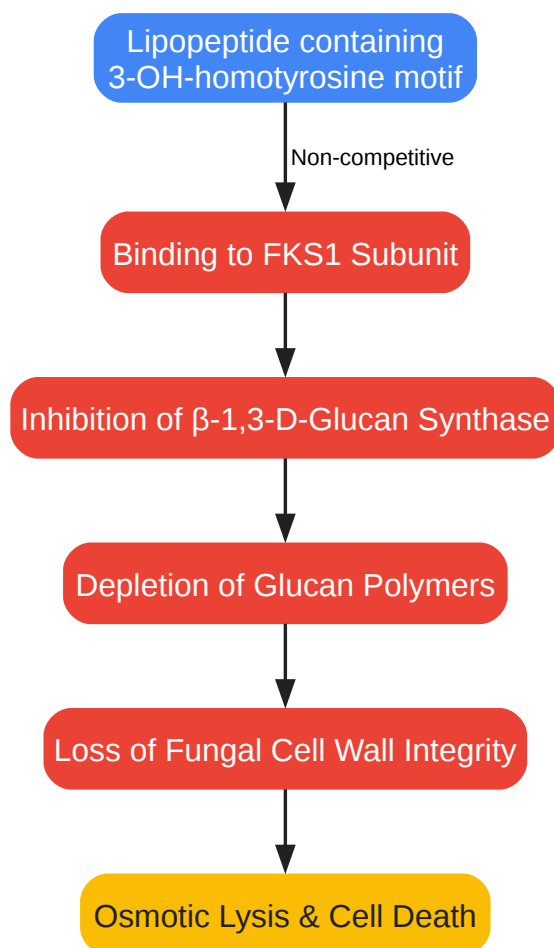
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Fig 1. Palladium-catalyzed synthetic workflow for β -homotyrosinol derivatives.

Biological Significance in Echinocandin Scaffolds

The 3-hydroxyhomotyrosine motif is a vital structural determinant in echinocandins, a class of lipopeptide antifungals that includes pneumocandin B0 (the natural precursor to) [3].

The catechol-like 3,4-dihydroxyphenyl ring of this amino acid forms critical hydrogen bonds with the FKS1 subunit of the fungal β -1,3-D-glucan synthase complex. By synthesizing the reduced β -homotyrosinol analog, researchers can probe the binding pocket of FKS1 without the risk of the molecule being degraded by fungal proteases, as the terminal alcohol replaces the labile peptide bond interface.



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Fig 2. Mechanism of action for 3-hydroxyhomotyrosine-containing lipopeptides.

Bioprocessing & Extractive Fermentation

To obtain the natural 3-hydroxyhomotyrosine precursors for semi-synthesis, industrial bioprocessing relies on the fermentation of the fungus *Glarea lozoyensis*. Because these secondary metabolites are highly hydrophobic, they accumulate intracellularly, leading to

product inhibition. [1] demonstrated that extractive batch fermentation using surfactants dramatically increases yield.

Protocol 2: SDS-Mediated Extractive Fermentation

This protocol maximizes the yield of 3-hydroxyhomotyrosine-rich lipopeptides.

Step 1: Inoculation & Cultivation Cultivate *G. lozoyensis* ATCC 74030 in a seed medium at 25 °C and 220 rpm for 5 days. Transfer the seed culture to a production medium, maintaining an initial pH of 5.0.

Step 2: Surfactant Introduction On day 13 of the fermentation cycle, introduce Sodium Dodecyl Sulfate (SDS) to a final concentration of 1.0 g/L. **Causality:** SDS acts as a chemical permeabilizing agent. It alters the fatty acid composition of the fungal cell membrane, creating transient pores. This facilitates the trans-membrane secretion of the hydrophobic intracellular metabolites into the extracellular broth, relieving biosynthetic feedback inhibition and increasing overall yield by up to 37.6%.

Step 3: Self-Validation via Fluorescence Validation Checkpoint: To ensure the SDS concentration is permeabilizing the cells without causing catastrophic cell death, perform a Rhodamine 123 (Rh123) assay. A successful extraction phase is indicated by a ~35% decrease in Rh123 fluorescence, confirming partial mitochondrial inactivation and membrane permeability without total culture lysis.

Step 4: Harvest Collect the supernatant and subject it to solvent extraction (e.g., using isobutanol) followed by preparative HPLC to isolate the target lipopeptides.

Analytical Characterization Standards

To confirm the identity and purity of synthesized 3-hydroxy- β -homotyrosinol, the following analytical baseline must be met:

- **High-Resolution Mass Spectrometry (HRMS):** ESI-TOF must confirm the exact mass $[M+H]^+$ corresponding to $C_{10}H_{15}NO_3$ (Calculated: 198.1130).
- **NMR Spectroscopy:** 1H NMR (300 MHz, CD_3OD) should reveal the characteristic catechol aromatic protons (multiplets at δ 6.6–6.8 ppm) and the upfield shift of the protons adjacent to

the newly formed primary alcohol (δ 3.4–3.6 ppm).

- Chiral HPLC: Enantiomeric excess (ee) must be verified using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure the stereochemical integrity of the β -amine and the γ -hydroxyl group is maintained during the Heck coupling and subsequent reduction.

References

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